molecular formula C13H17NO4 B2440456 Methyl 3-((tert-butoxycarbonyl)amino)benzoate CAS No. 161111-23-5

Methyl 3-((tert-butoxycarbonyl)amino)benzoate

Cat. No.: B2440456
CAS No.: 161111-23-5
M. Wt: 251.282
InChI Key: BLGMHLRIKCHNEM-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzoate ester.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGMHLRIKCHNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)benzoate typically involves the reaction of 3-amino benzoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amino benzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Yields 3-((tert-butoxycarbonyl)amino)benzoic acid.

    Deprotection: Yields 3-amino benzoic acid.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)benzoate is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)benzoate involves its ability to act as a protecting group for amino functionalities. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)benzoate is unique due to its specific structure, which combines a Boc-protected amino group with a benzoate ester. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)benzoate, also known as Boc-3-aminomethylbenzoate, is an organic compound with significant implications in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₇NO₄ and a molecular weight of approximately 251.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzoate ester. This structural configuration allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. The Boc group can be cleaved under physiological conditions, releasing the active amine. This free amine can then participate in various biochemical pathways, including enzyme-substrate interactions and protein modifications.

Potential Applications

  • Enzyme Interactions : The compound is used in studies involving enzyme inhibition and receptor binding, which are critical for understanding its therapeutic potential.
  • Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various biologically active molecules, particularly in medicinal chemistry.
  • Drug Development : Its role as a building block in organic synthesis makes it valuable for developing new pharmaceuticals with targeted biological activities.

Case Studies and Research Findings

Several studies have explored the reactivity and biological implications of compounds related to this compound:

  • Enzyme Inhibition Studies : Research indicates that derivatives of Boc-protected amino acids can act as inhibitors for specific enzymes, showcasing their potential in drug design.
  • Receptor Binding : Investigations into similar compounds have revealed their ability to bind to biological receptors, influencing signaling pathways critical for various physiological processes.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Biological Activity
This compoundC₁₃H₁₇NO₄251.28Precursor in enzyme interaction studies
Methyl 4-(bromomethyl)-3-((tert-butoxycarbonyl)amino)benzoateC₁₃H₁₈BrNO₄302.20Potential antibacterial properties
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoateC₉H₁₅NO₄185.23Involved in anti-inflammatory research

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